

A Technical Guide to the Spectroscopic Analysis of 2-Bromobenzylamine Hydrochloride

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Compound of Interest

Compound Name: 2-Bromobenzylamine hydrochloride

Cat. No.: B1273009

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Introduction

2-Bromobenzylamine hydrochloride (CAS No: 5465-63-4) is a chemical intermediate utilized in various organic syntheses.[1][2] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **2-Bromobenzylamine hydrochloride**. Detailed experimental protocols are included to assist researchers in reproducing and verifying these analytical findings.

Chemical Properties

- Molecular Formula: C₇H₉BrClN[2]
- Molecular Weight: 222.51 g/mol [3][4]
- Appearance: White to tan crystalline powder, crystals, or chunks.[2][3]
- Melting Point: 227-230 °C[2][5]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromobenzylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.6 (broad)	Singlet	3H	$-\text{NH}_3^+$
~7.7	Doublet	1H	Aromatic H (adjacent to Br)
~7.5	Triplet	1H	Aromatic H
~7.4	Triplet	1H	Aromatic H
~7.3	Doublet	1H	Aromatic H
~4.1	Singlet	2H	$-\text{CH}_2-$

Note: Data is typically acquired in a solvent like DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~135	Aromatic C-Br
~133	Aromatic CH
~131	Aromatic CH
~130	Aromatic CH
~128	Aromatic CH
~125	Aromatic C-CH ₂
~43	$-\text{CH}_2-$

Note: Data is typically acquired in a deuterated solvent and referenced accordingly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
3000 - 2800	Strong, Broad	N-H stretching from the ammonium salt (-NH ₃ ⁺)
~1600, ~1470	Medium-Strong	C=C stretching in the aromatic ring
~1440	Medium	CH ₂ scissoring
~1025	Strong	C-N stretching
750 - 700	Strong	C-H out-of-plane bending (ortho-disubstituted benzene)
~650	Medium-Strong	C-Br stretching

Note: Spectra can be obtained using techniques like KBr pellets or Attenuated Total Reflectance (ATR).[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

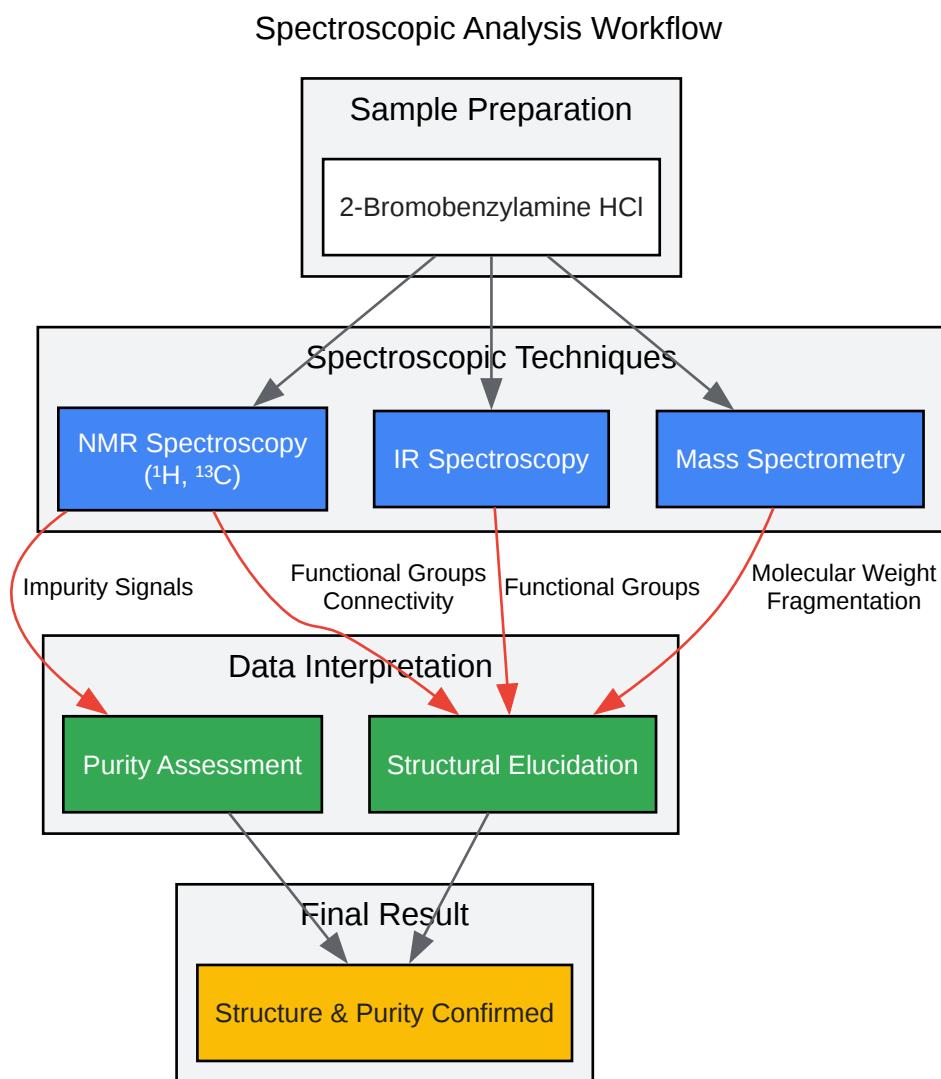
Table 4: Mass Spectrometry Data

m/z Value	Relative Intensity	Assignment
185/187	Varies	[M-HCl] ⁺ , the molecular ion of the free base (2-Bromobenzylamine), showing the characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br).
106	High	[C ₇ H ₈ N] ⁺ , fragment resulting from the loss of the bromine atom.
77	Medium	[C ₆ H ₅] ⁺ , phenyl fragment.

Note: The exact mass of the free base (C_7H_8BrN) is approximately 184.9840 Da.^[7] The hydrochloride salt itself is typically not observed in the gas phase.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Bromobenzylamine hydrochloride**.



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Caption: Logical workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.[\[6\]](#)
- Procedure:
 - Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Bromobenzylamine hydrochloride** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is preferable for amine hydrochlorides due to its ability to dissolve the salt and allow for the observation of exchangeable N-H protons.
 - ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a standard one-dimensional proton spectrum.
 - Set a spectral width of approximately 16 ppm, centered around 8 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set a spectral width of approximately 220 ppm.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
 - Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory.[7]
- Procedure (ATR method):
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
 - Sample Application: Place a small amount of the solid **2-Bromobenzylamine hydrochloride** powder directly onto the ATR crystal.
 - Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
 - Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.
- Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Procedure (Direct Infusion ESI-MS Example):
 - Sample Preparation: Prepare a dilute solution of **2-Bromobenzylamine hydrochloride** (~1 mg/mL) in a suitable solvent such as methanol.[2]
 - Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

- MS Acquisition:
 - Operate the mass spectrometer in positive ion mode.
 - Acquire data over a mass-to-charge (m/z) range of approximately 50-500 Da.
 - The ESI process will likely result in the observation of the protonated free base, $[M-Cl]^+$, corresponding to the 2-bromobenzylamine molecule.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak of the free base. The characteristic 1:1 isotopic pattern for bromine (^{79}Br and ^{81}Br) should be clearly visible for any bromine-containing fragments.

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